molecular formula C9H6N4 B8754678 2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE

2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE

Cat. No.: B8754678
M. Wt: 170.17 g/mol
InChI Key: HETMGRVRXBYCOT-UHFFFAOYSA-N
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Description

2-(1,2,4-Triazol-4-yl)benzonitrile is a heterocyclic aromatic compound featuring a 1,2,4-triazole ring directly attached to the ortho position of a benzonitrile moiety. The 1,2,4-triazole scaffold is a planar five-membered ring with a 6π aromatic system, contributing to its stability and diverse reactivity . This compound’s structural uniqueness lies in the ortho-substituted triazole, which introduces steric and electronic effects that influence its physicochemical and biological properties.

Properties

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

2-(1,2,4-triazol-4-yl)benzonitrile

InChI

InChI=1S/C9H6N4/c10-5-8-3-1-2-4-9(8)13-6-11-12-7-13/h1-4,6-7H

InChI Key

HETMGRVRXBYCOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)N2C=NN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine with formic acid and formamide at elevated temperatures (140° to 220°C) to form the triazole ring

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the triazole ring or the cyanobenzene moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the triazole or benzene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole N-oxides, while substitution reactions can introduce alkyl or aryl groups onto the benzene ring .

Scientific Research Applications

Medicinal Chemistry

Antifungal and Anticancer Properties

The compound is recognized for its potential as a lead compound in drug discovery, particularly for antifungal and anticancer agents. Research indicates that derivatives of 1,2,4-triazole exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer effects. For instance:

  • Antifungal Activity : 1,2,4-triazole derivatives have been shown to possess significant antifungal properties against various fungal strains. A study highlighted that certain triazole derivatives displayed enhanced activity compared to standard antifungals like azoles .
  • Anticancer Activity : The compound's structural features allow it to act as an aromatase inhibitor, which is crucial in the treatment of hormone-dependent breast cancer. Specifically, the derivative 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is noted for its effectiveness in inhibiting estrogen biosynthesis .

Agriculture

Fungicides

The antifungal properties of 2-(1,2,4-triazol-4-yl)benzonitrile make it a valuable candidate in agricultural applications. Its efficacy as a fungicide has been demonstrated in various studies:

  • Field Studies : Research has indicated that triazole compounds can significantly reduce fungal infections in crops. For example, a series of studies have shown that these compounds can effectively inhibit the growth of pathogenic fungi such as Fusarium and Aspergillus species at low concentrations .

Materials Science

Polymer Development

The incorporation of triazole groups into polymer matrices has been explored to enhance material properties. The unique chemical structure of this compound allows for improved thermal stability and mechanical strength in polymer composites.

  • Research Findings : Studies have demonstrated that polymers containing triazole units exhibit better resistance to thermal degradation when compared to their non-triazole counterparts. This makes them suitable for applications in high-performance materials.

Case Study 1: Antifungal Efficacy

A recent study evaluated the antifungal efficacy of various 1,2,4-triazole derivatives against Candida species. The results showed that specific modifications to the triazole ring significantly enhanced antifungal activity, with some compounds exhibiting minimum inhibitory concentrations lower than those of existing antifungal drugs .

Case Study 2: Aromatase Inhibition

In clinical trials assessing the effectiveness of aromatase inhibitors in postmenopausal women with breast cancer, compounds derived from this compound demonstrated substantial reductions in estrogen levels. This led to improved outcomes in hormone-sensitive breast cancer treatment protocols .

Mechanism of Action

The mechanism of action of 2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as casein kinase 2 (CSNK2), which plays a crucial role in viral replication . The triazole ring forms key hydrogen bonds with amino acid residues in the enzyme’s active site, thereby inhibiting its activity and preventing viral replication.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Position Key Functional Groups Primary Applications References
2-(1,2,4-Triazol-4-yl)benzonitrile Triazole at ortho position Nitrile, 1,2,4-triazole Under investigation
Letrozole (4-[1-(1,2,4-Triazol-1-yl)methyl]benzonitrile) Triazole via methyl at para position Nitrile, triazole, methyl bridge Aromatase inhibitor (cancer)
4-[(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile Sulfanyl bridge, two nitriles, methyl-phenyl triazole Sulfanyl, nitrile, triazole Theoretical/experimental studies
4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile Phenoxazine-carbazole-triazole system Nitrile, extended π-system OLED/TADF materials

Q & A

Basic: What are the standard synthetic routes for 2-(1,2,4-triazol-4-yl)benzonitrile, and how are reaction conditions optimized?

A common method involves nucleophilic substitution or cyclization reactions. For example, triazole rings can be synthesized via condensation of hydrazine derivatives with nitriles or via cycloaddition reactions. In one protocol, substituted benzaldehydes are refluxed with triazole precursors in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Optimization includes varying reaction time, temperature (e.g., 80–100°C), and stoichiometry of reactants. Characterization via NMR and FT-IR confirms structural integrity, while X-ray crystallography (using SHELX ) validates stereochemistry.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm proton environments and nitrile/triazole group positions.
  • FT-IR : Identifies functional groups (e.g., C≡N stretch ~2220 cm⁻¹, triazole ring vibrations ~1500 cm⁻¹) .
  • Single-crystal X-ray diffraction (SC-XRD) : Resolves 3D molecular packing and bond angles. Software like SHELXL or WinGX refines crystallographic data, with R-factors <5% indicating high precision.

Advanced: How can density functional theory (DFT) complement experimental data for electronic structure analysis?

DFT calculations (e.g., B3LYP/6-311G++(d,p)) predict molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These are validated against experimental UV-Vis spectra (λmax for π→π* transitions) and IR vibrational modes . Discrepancies >5% in bond lengths or angles may suggest crystal packing effects or solvent interactions.

Advanced: What strategies are used to analyze biological activity, and how are structure-activity relationships (SAR) derived?

  • In vitro assays : Antimicrobial activity is tested via MIC (minimum inhibitory concentration) against bacterial/fungal strains. Cytotoxicity is assessed using MTT assays on cell lines.
  • SAR studies : Substituents on the triazole or benzene ring are systematically modified. For example, electron-withdrawing groups (e.g., -NO₂) enhance chemosensing for metal ions (e.g., Cu²⁺) via fluorescence quenching . Statistical models (e.g., Hansch analysis) correlate logP values with bioactivity .

Advanced: How are crystallographic refinement challenges addressed for triazole-containing compounds?

Triazole rings often exhibit disorder due to rotational flexibility. Strategies include:

  • Twinned data refinement : SHELXL handles twinning via HKLF5 format .
  • Thermal ellipsoid analysis : High displacement parameters (U>0.1 Ų) suggest dynamic disorder, resolved by partitioning occupancy or applying restraints.
  • Hydrogen bonding networks : Maps generated via Mercury software reveal intermolecular interactions stabilizing the lattice .

Advanced: How is the compound’s stability validated under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic/basic (pH 1–13), oxidative (H₂O₂), and thermal (40–80°C) conditions.
  • HPLC monitoring : Quantifies degradation products using validated methods (e.g., retention time ±2% RSD, LOD ≤0.1 µg/mL) .
  • Kinetic modeling : Arrhenius plots predict shelf life, with activation energy (Ea) calculated from degradation rates .

Basic: What analytical methods are validated for quantifying trace impurities in this compound?

Spectrophotometric methods (UV-Vis at λmax ~270 nm) are validated per ICH guidelines, ensuring linearity (R² >0.995), precision (%RSD <2%), and accuracy (recovery 98–102%) . LC-MS/MS detects sub-ppm impurities using MRM transitions, with ion suppression minimized via mobile phase optimization (e.g., 0.1% formic acid in acetonitrile/water) .

Advanced: How does the compound act as a chemosensor for metal ions, and what mechanistic insights exist?

The nitrile and triazole groups act as binding sites. For example, Cu²⁺ induces fluorescence quenching via photoinduced electron transfer (PET). Selectivity is confirmed via competitive binding assays with EDTA. Detection limits (e.g., 10⁻⁷ M for Fe³⁺) are calculated using Stern-Volmer plots .

Advanced: What computational tools predict pharmacokinetic properties for this compound?

  • ADMET prediction : Software like SwissADME estimates bioavailability (%F >30%), blood-brain barrier penetration (logBB), and CYP450 interactions.
  • Molecular docking : AutoDock Vina simulates binding to target proteins (e.g., fungal CYP51 for antifungal activity), with binding energies ≤-7 kcal/mol indicating high affinity .

Basic: How are synthetic byproducts or isomers characterized and resolved?

  • Chromatographic separation : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate isomers.
  • Mass spectrometry : HR-MS (ESI+) confirms molecular ions (e.g., [M+H]⁺ m/z 211.0722) and fragments (e.g., loss of -CN group).
  • Dynamic NMR : Low-temperature (e.g., -40°C) experiments resolve rotational isomers by slowing ring flipping .

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